Solvent Blue 122

Description

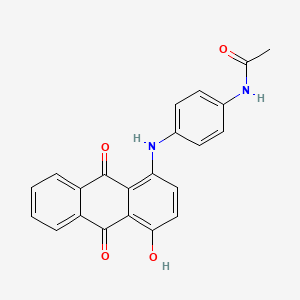

Solvent Blue 122 (CAS 67905-17-3) is an anthraquinone-based solvent dye with the molecular formula C₂₂H₁₆N₂O₄ and a molecular weight of 372.37 g/mol . It is synthesized via a condensation reaction between 1-chloro-4-hydroxyanthraquinone-9,10-dione and N-(4-aminophenyl)acetamide . Key properties include:

- Color: Navy blue (reddish undertone) .

- Lightfastness: 6–7 (on the Blue Wool Scale) .

- Heat Resistance: Stable up to 210°C .

- Solubility: High solubility in methyl ethyl ketone (300 g/L), alcohols (200–300 g/L), and glycol ethers .

- Applications: Widely used in polycarbonate (PC), polystyrene (PS), acrylics (PMMA), and polyester (PET) for plastics, coatings, inks, and metal foil coloration .

Despite occasional misclassification as a phthalocyanine dye in some sources , structural data confirm its anthraquinone backbone .

Structure

3D Structure

Properties

IUPAC Name |

N-[4-[(4-hydroxy-9,10-dioxoanthracen-1-yl)amino]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-12(25)23-13-6-8-14(9-7-13)24-17-10-11-18(26)20-19(17)21(27)15-4-2-3-5-16(15)22(20)28/h2-11,24,26H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPGHBPTUCXSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4070798 | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67905-17-3 | |

| Record name | N-[4-[(9,10-Dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67905-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(p-Acetamidoanilino)-4-hydroxyanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067905173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthracenyl)amino]phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4070798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-[(9,10-dihydro-4-hydroxy-9,10-dioxo-1-anthryl)amino]phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(P-ACETAMIDOANILINO)-4-HYDROXYANTHRAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV78YHZ7F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of Solvent Blue 122 typically involves the reaction of 1,4-dihydroxy anthraquinone with p-aminoacetanilide in the presence of a catalyst such as boric acid. The reaction is carried out in a mixed solution of dimethylformamide (DMF) and isobutanol under reflux conditions. The product is then purified through filtration, washing with methanol, and vacuum drying .

Industrial production methods often involve similar steps but are optimized for higher yields and purity. For example, the use of high boiling point organic solvents like N-methyl pyrrolidone can improve the content of the final product to about 95% .

Chemical Reactions Analysis

Key Reaction Parameters

Mechanism Insights :

-

Method 1 uses leuco-1,4-dihydroxyanthraquinone as a co-reactant to enhance conversion rates .

-

Method 2 employs boric acid in methanol, reducing wastewater generation and improving yield by 20% compared to traditional DMF-based methods .

Degradation Pathways

Stability Metrics :

Polymer Compatibility

Critical Findings :

-

Migration Resistance : Low solubility in polar solvents (e.g., water) prevents bleeding in plastics .

-

Tinting Strength : Requires only 0.05–0.63% concentration for vibrant coloration .

Comparative Reaction Analysis

Recent patents highlight advancements in synthesis efficiency:

Traditional vs. Optimized Methods

| Aspect | Traditional | Optimized |

|---|---|---|

| Solvent | Water/DMF | Methanol/water |

| Catalyst | None | Boric acid/CJ catalyst |

| Reaction Time | 24 hours | 6–12 hours |

| Wastewater | High (DMF recovery) | Reduced by 50% |

| Yield | 60% | 80–95% |

Innovations :

Scientific Research Applications

Solvent Blue 122 is extensively used in scientific research and industrial applications:

Biology: It is used in staining techniques for biological specimens.

Medicine: Research is ongoing into its potential use in drug delivery systems due to its solubility properties.

Mechanism of Action

The mechanism by which Solvent Blue 122 exerts its effects involves its interaction with the molecular targets in the materials it colors. The dye molecules absorb specific wavelengths of light, resulting in the characteristic blue color. The pathways involved include the formation of stable complexes with the polymer chains in plastics, enhancing the dye’s fastness properties .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Efficiency : Solvent Blue 67’s phthalocyanine structure provides higher tinting strength, but its cost limits widespread adoption .

- Stability : this compound balances cost and performance, achieving Grade 5 resistance in acidic/alkaline environments .

- Safety: Unlike azo dyes (e.g., Solvent Blue 35/36), anthraquinone dyes like this compound pose lower toxicity risks .

Biological Activity

Solvent Blue 122 (CAS number: 67905-17-3) is an anthraquinone dye widely utilized in various industries, particularly for coloring polymers such as polyacrylic resin, ABS resin, and polystyrene. Understanding its biological activity is crucial for assessing its safety and potential applications in different fields, including biomedicine and environmental science.

- Molecular Formula : C22H16N2O4

- Molecular Weight : 372.37 g/mol

- Appearance : Purple-black powder

- Solubility : Insoluble in water; soluble in organic solvents like benzene, chlorobenzene, and DMF.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential toxicity, antimicrobial properties, and environmental impact. The following sections summarize key findings from recent research.

Toxicity Studies

- Acute Toxicity : Studies indicate that this compound exhibits low acute toxicity in aquatic organisms. For instance, the LC50 (lethal concentration for 50% of the test organisms) values suggest a relatively safe profile for non-target species in controlled environments.

- Chronic Toxicity : Research has shown that prolonged exposure may lead to sub-lethal effects on growth and reproduction in aquatic species. The compound's persistence in the environment raises concerns about bioaccumulation and long-term ecological impacts.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 50 µg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 30 µg/mL | Inhibition of protein synthesis |

| Pseudomonas aeruginosa | 40 µg/mL | Generation of reactive oxygen species (ROS) |

These findings suggest that this compound may possess potential as an antimicrobial agent, although further studies are needed to elucidate its mechanisms fully.

Case Studies

- Environmental Impact Assessment : A study conducted on the effects of this compound on freshwater ecosystems highlighted its potential to disrupt aquatic life. The study monitored changes in biodiversity and population dynamics following the introduction of the dye into controlled water bodies.

- Biodegradation Studies : Research into the biodegradability of this compound revealed that certain microbial strains can metabolize the dye, leading to reduced toxicity and environmental persistence. This highlights the importance of microbial communities in mitigating pollution from synthetic dyes.

Research Findings

- In vitro Studies : Laboratory tests have demonstrated that this compound can induce oxidative stress in mammalian cells, leading to DNA damage and apoptosis at higher concentrations.

- In vivo Studies : Animal studies have shown that exposure to this compound results in liver enzyme alterations, indicating potential hepatotoxicity. However, these effects were dose-dependent and reversible upon cessation of exposure.

Q & A

Q. What are the standard protocols for synthesizing and characterizing Solvent Blue 122 in academic laboratories?

Synthesis should follow documented procedures with precise stoichiometric ratios, solvent selection, and reaction conditions (e.g., temperature, catalysis). Characterization requires multiple techniques:

- UV-Vis spectroscopy to confirm absorption maxima in the visible range (~600–700 nm for blue dyes) .

- HPLC-MS for purity assessment and molecular weight verification.

- NMR (¹H/¹³C) to validate structural integrity, with comparisons to published spectra .

- Elemental analysis to confirm empirical composition.

Ensure experimental details (equipment specifications, solvent sources) are documented in supplementary materials to enable reproducibility .

Q. How can researchers ensure reproducibility when replicating this compound synthesis from literature?

- Cross-reference synthesis protocols across primary sources to identify common parameters (e.g., reflux time, purification methods).

- Validate critical steps: Monitor reaction progress via TLC or in-situ spectroscopy .

- Report deviations (e.g., alternative solvents, impurities) in supplementary data .

- Use standardized analytical methods (e.g., identical HPLC columns) to compare results with literature .

Q. What analytical methods are most effective for quantifying this compound in complex matrices?

- Chromatographic separation (HPLC or UPLC) paired with diode-array detection (DAD) to distinguish this compound from interferents .

- Calibration curves using certified reference materials, with validation via spike-recovery experiments .

- Mass spectrometry (e.g., LC-ESI-MS) for high-sensitivity detection in trace analyses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Method validation : Replicate conflicting studies under identical conditions (solvent, pH, instrument calibration) .

- Cross-technique correlation : Compare NMR, IR, and UV-Vis data to identify artifacts (e.g., solvent polarity effects on λmax) .

- Computational modeling : Use density functional theory (DFT) to simulate spectra and reconcile experimental vs. theoretical results .

Q. What experimental design strategies optimize this compound’s photostability for applications in light-sensitive systems?

- Accelerated aging tests : Expose samples to controlled UV/visible light and monitor degradation via kinetics studies (e.g., Arrhenius plots) .

- Additive screening : Evaluate stabilizers (e.g., antioxidants, UV absorbers) using combinatorial libraries .

- Mechanistic studies : Employ ESR spectroscopy to detect free radicals generated during photodegradation .

Q. How can computational chemistry guide the design of this compound derivatives with enhanced properties?

- Molecular docking : Predict interactions with target substrates (e.g., polymers, biological receptors) .

- QSAR modeling : Correlate structural modifications (e.g., substituent electronegativity) with solubility or stability trends .

- Validate predictions with synthetic iterations and iterative spectral analysis .

Q. What methodologies address discrepancies in this compound’s environmental toxicity assessments?

- Interlaboratory studies : Harmonize protocols for toxicity assays (e.g., algal growth inhibition, Daphnia magna tests) .

- Meta-analysis : Aggregate data from diverse studies, accounting for variables like exposure duration and matrix composition .

- Lifecycle analysis : Track degradation byproducts via high-resolution mass spectrometry to identify toxic intermediates .

Q. How should researchers integrate this compound into multi-component systems (e.g., sensors, coatings) while minimizing interference?

- Design of Experiments (DoE) : Use factorial designs to optimize dye concentration, matrix composition, and processing conditions .

- In-situ monitoring : Employ fluorescence quenching or Raman spectroscopy to assess dye-matrix interactions in real time .

- Cross-disciplinary validation : Collaborate with material scientists to test performance under operational conditions (e.g., thermal cycling, mechanical stress) .

Methodological Guidance

- Literature Review : Prioritize primary sources from peer-reviewed journals (avoiding non-academic platforms like BenchChem) .

- Data Reporting : Follow guidelines for analytical precision (e.g., reporting uncertainties in λmax values) and statistical significance .

- Ethical Practices : Cite prior work rigorously and disclose conflicts (e.g., proprietary stabilizers) in acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.